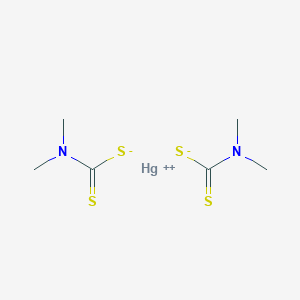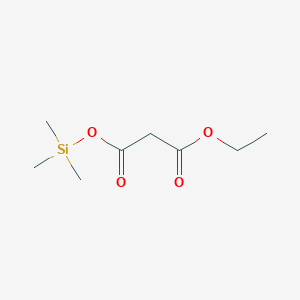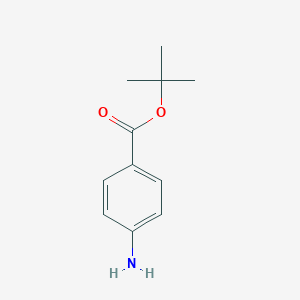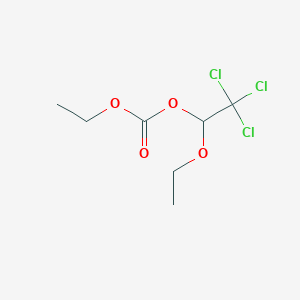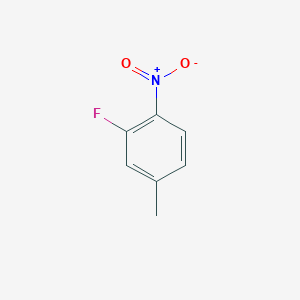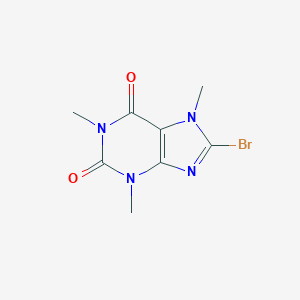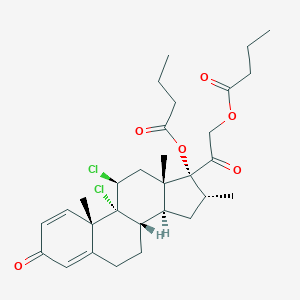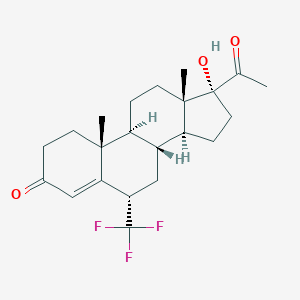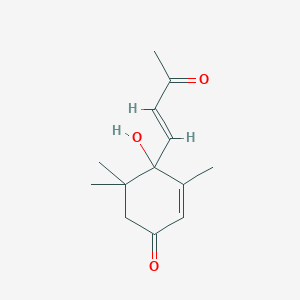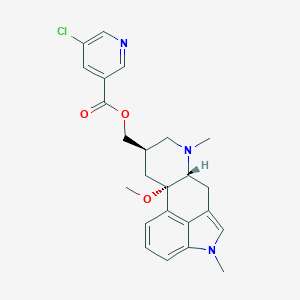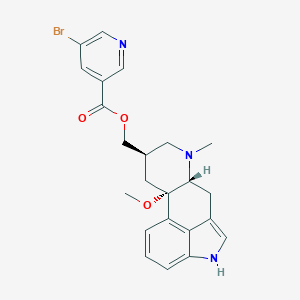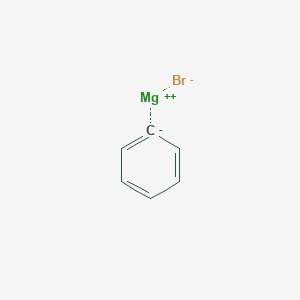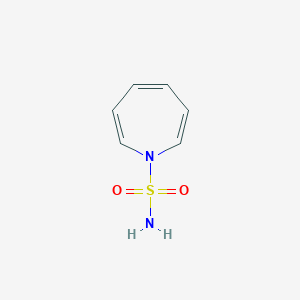
1H-Azepine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine-1-sulfonamide is a heterocyclic compound that contains a seven-membered ring with a nitrogen atom and a sulfur atom. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1H-Azepine-1-sulfonamide is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, including carbonic anhydrase and farnesyltransferase. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemische Und Physiologische Effekte
1H-Azepine-1-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of farnesyltransferase, which is involved in the regulation of cell growth and differentiation. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Azepine-1-sulfonamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for a long time. However, it has some limitations. It is toxic and can cause skin and eye irritation. It is also difficult to handle due to its hygroscopic nature.
Zukünftige Richtungen
There are several future directions for the research on 1H-Azepine-1-sulfonamide. One direction is to explore its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, making it a promising candidate for cancer therapy. Another direction is to investigate its potential as a fluorescent probe in bioimaging. Its unique chemical properties make it a promising candidate for this application. Finally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 1H-Azepine-1-sulfonamide can be achieved through various methods, including the reaction of sulfonamides with α,β-unsaturated ketones, the reaction of sulfonyl chlorides with primary amines, and the reaction of primary amines with cyclic sulfamidates. Among these methods, the reaction of primary amines with cyclic sulfamidates is the most commonly used. This method involves the reaction of a primary amine with a cyclic sulfamidate in the presence of a base to form 1H-Azepine-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
1H-Azepine-1-sulfonamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and antibacterial agents. It has also been used as a ligand in coordination chemistry and as a fluorescent probe in bioimaging.
Eigenschaften
CAS-Nummer |
17617-10-6 |
|---|---|
Produktname |
1H-Azepine-1-sulfonamide |
Molekularformel |
C6H8N2O2S |
Molekulargewicht |
172.21 g/mol |
IUPAC-Name |
azepine-1-sulfonamide |
InChI |
InChI=1S/C6H8N2O2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H,(H2,7,9,10) |
InChI-Schlüssel |
VEQAGSPCZANNDR-UHFFFAOYSA-N |
SMILES |
C1=CC=CN(C=C1)S(=O)(=O)N |
Kanonische SMILES |
C1=CC=CN(C=C1)S(=O)(=O)N |
Synonyme |
1H-Azepine-1-sulfonamide(8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





